Salcaprozic acid
Overview
Description
Mechanism of Action
Target of Action
Salcaprozic acid, also known as Salcaprozate sodium (SNAC), is primarily targeted towards improving the oral absorption of certain macromolecules with poor bioavailability . It was discovered as part of a screen to identify carrier-based permeation enhancers (PEs) that could “chaperone” poorly permeable payloads across the intestine . The primary targets of this compound are local pH and intestinal absorption .
Mode of Action
It has been suggested that this compound forms a complex around the payload (for example, the glucagon-like peptide 1 analog, semaglutide) in the stomach and causes a transient increase in local ph around the molecule . This process is believed to protect the payload against degradation by pepsin and increase its solubility, resulting in an increased concentration-dependent flux of the payload across the gastric mucosa . The payload is then absorbed using a transcellular mechanism as the tablet comes in intimate contact with the epithelium .
Biochemical Pathways
Given its role as an oral absorption promoter, it likely influences pathways related to intestinal absorption and ph regulation .
Pharmacokinetics
It is known that this compound is used to improve the oral bioavailability of certain drugs .
Result of Action
The primary result of this compound’s action is the enhanced oral absorption of certain macromolecules, such as peptides, that typically have poor bioavailability . By increasing the local pH and promoting intestinal absorption, this compound allows these molecules to be more effectively absorbed and utilized in the body .
Action Environment
The action of this compound is influenced by the environment within the gastrointestinal tract. Factors such as the presence of other substances in the stomach, the pH of the stomach, and the physical contact of the tablet with the epithelium can all impact the efficacy of this compound .
Preparation Methods
The preparation of salcaprozic acid involves several synthetic routes and reaction conditions. One common method includes the hydrolysis of 8-(2,4-dioxo-1,3-benzoxazin-3-yl)octanoic acid ethyl ester in the presence of reagents such as benzotriazole, hydrazine, and sodium borohydride . This process yields highly pure this compound and its pharmaceutically acceptable salts. Industrial production methods focus on optimizing these reactions to ensure high purity and yield while minimizing impurities.
Chemical Reactions Analysis
Salcaprozic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its oxidized derivatives.
Reduction: Reducing agents can be employed to reduce this compound, potentially altering its functional groups.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The hydrolysis of this compound esters is a crucial step in its synthesis, often involving acidic or basic conditions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Salcaprozic acid has a wide range of scientific research applications:
Biology: this compound is employed in studies investigating the transport mechanisms of macromolecules across biological membranes.
Industry: The compound is utilized in the development of novel drug delivery systems, particularly for oral formulations.
Comparison with Similar Compounds
Salcaprozic acid can be compared with other permeation enhancers, such as sodium caprate. While both compounds enhance the absorption of macromolecules, this compound is unique in its ability to form protective complexes around therapeutic agents, thereby increasing their stability and solubility . Similar compounds include:
Sodium caprate: Another permeation enhancer used in oral drug formulations.
Sodium deoxycholate: A bile salt that enhances the absorption of certain drugs.
Chitosan derivatives: Polymers that improve the permeability of macromolecules across biological membranes.
This compound stands out due to its specific mechanism of action and its extensive testing in various oral formulations.
Biological Activity
Salcaprozic acid, also known as 8-(salicyloylamino)octanoic acid, is a compound primarily recognized for its role as an oral absorption promoter. Its sodium salt form, salcaprozate sodium (SNAC), has been extensively studied for enhancing the bioavailability of various therapeutic agents, particularly macromolecules that typically exhibit poor gastrointestinal absorption. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical studies, and safety profiles.
- Chemical Formula : C₁₅H₂₁NO₄
- Molecular Weight : 279.34 g/mol
- CAS Number : 183990-46-7
This compound functions primarily as an absorption enhancer by modifying the permeability of intestinal membranes. The exact mechanism remains somewhat elusive but is believed to involve:
- Alterations in Membrane Permeability : this compound may interact with lipid bilayers, facilitating drug passage through the intestinal barrier.
- Transport Protein Interactions : It potentially alters the activity of transport proteins involved in drug absorption, enhancing the uptake of co-administered therapeutic agents .
Biological Activity and Applications
This compound is predominantly used in pharmaceuticals to improve the oral bioavailability of drugs. Key applications include:
- Enhancement of Macromolecule Absorption : It significantly improves the absorption of peptides and proteins when administered orally, which is crucial for developing effective oral formulations .
- Clinical Use in Drug Formulations : SNAC has been successfully incorporated into formulations like semaglutide, a glucagon-like peptide-1 (GLP-1) analog used for type 2 diabetes management. Clinical trials have demonstrated that oral semaglutide co-formulated with SNAC provides comparable efficacy to injectable forms .
Clinical Studies and Findings
Several studies have explored the safety and efficacy of this compound:
- Phase I Trials : Multiple dose trials have shown that this compound can enhance the pharmacokinetics of drugs like semaglutide. These trials indicated that patients experienced mild gastrointestinal side effects such as nausea and diarrhea, which were generally transient .
- Toxicology Studies : Research involving animal models has assessed the safety profile of SNAC. Notably, studies on Sprague-Dawley rats indicated potential reproductive toxicity at high doses, including increased stillbirth rates and reduced pup viability .
Adverse Effects
While this compound is generally well-tolerated, clinical studies have reported mild-to-moderate gastrointestinal adverse reactions:
- Common Side Effects :
- Diarrhea
- Nausea
- Vomiting
These side effects are typically self-limiting and resolve without intervention .
Comparative Analysis with Other Compounds
The following table compares this compound with other absorption enhancers:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
This compound | Oral absorption promoter | Enhances bioavailability of macromolecules |
Sodium Caprate | Medium-chain fatty acid | Known for its ability to enhance intestinal permeability |
Octanoic Acid | Saturated fatty acid | Naturally occurring; energy source |
This compound stands out due to its specific function as an absorption enhancer for macromolecules, distinguishing it from other compounds that may not possess this capability or have different therapeutic applications .
Properties
IUPAC Name |
8-[(2-hydroxybenzoyl)amino]octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKDCUDSORUJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171523 | |
Record name | Salcaprozic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183990-46-7 | |
Record name | Salcaprozic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183990467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salcaprozic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-[(2-hydroxybenzoyl)amino]octanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALCAPROZIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88E147FCU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any ongoing clinical trials investigating the efficacy of salcaprozic acid?
A2: Yes, as of the publication dates of the provided research, this compound sodium salt was undergoing clinical trials. [, ] Unfortunately, the abstracts lack specific details about the trial phases, patient populations, or outcome measures.
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